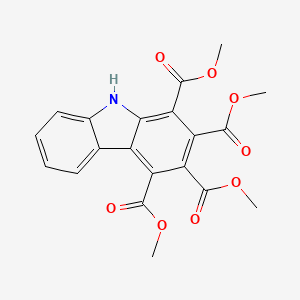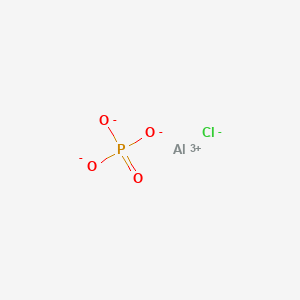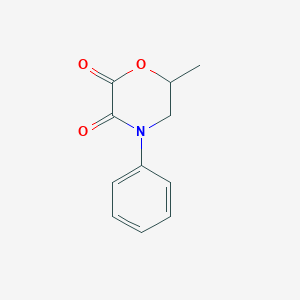
2,3-Morpholinedione, 6-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Morpholinedione, 6-methyl-4-phenyl- is an organic compound that belongs to the class of morpholinediones. This compound features a morpholine ring substituted with a methyl group at the 6-position and a phenyl group at the 4-position. Morpholinediones are known for their diverse applications in pharmaceuticals and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Morpholinedione, 6-methyl-4-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenyl-2,3-butanedione with methylamine under controlled conditions to form the desired morpholinedione. The reaction is usually carried out in the presence of a catalyst such as acetic acid and requires heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 2,3-Morpholinedione, 6-methyl-4-phenyl- can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors ensures consistent quality and scalability.
Types of Reactions:
Oxidation: 2,3-Morpholinedione, 6-methyl-4-phenyl- can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced morpholine derivatives.
Substitution: The compound can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholinediones with various functional groups.
Scientific Research Applications
2,3-Morpholinedione, 6-methyl-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Morpholinedione, 6-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the phenyl and methyl substitutions.
2,3-Morpholinedione: The parent compound without the 6-methyl and 4-phenyl substitutions.
4-Phenylmorpholine: A related compound with only the phenyl substitution.
Uniqueness: 2,3-Morpholinedione, 6-methyl-4-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.
Properties
CAS No. |
32725-15-8 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-methyl-4-phenylmorpholine-2,3-dione |
InChI |
InChI=1S/C11H11NO3/c1-8-7-12(10(13)11(14)15-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
POPKNICSYANSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
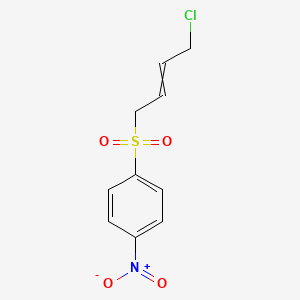
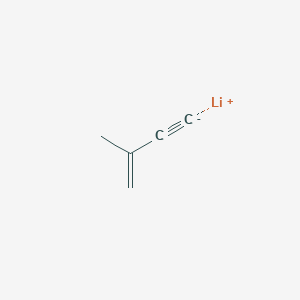

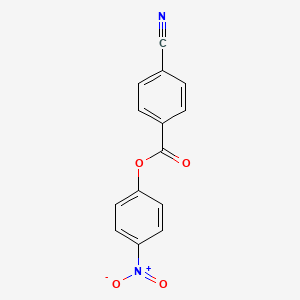
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
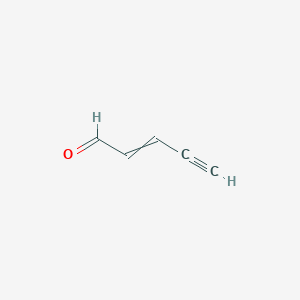
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
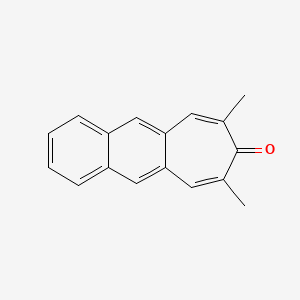
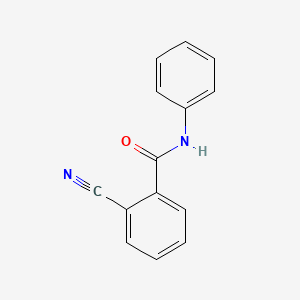

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
